![molecular formula C14H16N4O3 B2509964 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448034-20-5](/img/structure/B2509964.png)
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Compound 3 was evaluated in silico using molecular docking, which suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor . 5-LOX plays a crucial role in inflammation, and inhibiting it could have therapeutic implications for inflammatory diseases .
- A related compound with a similar structural motif showed dual kinase inhibitory activity against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring was critical for this dual inhibition .
- The synthesis of compound 3 involved reactions with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound and its derivatives exhibited antitumor potential, making them interesting candidates for further investigation .
- Given the structural similarity to antipyrine, compound 3 could be explored as a neuroprotective agent. Antipyrine derivatives, such as Edaravone, have shown promise in stroke recovery and treating amyotrophic lateral sclerosis .
- The dataset of structural analogs derived from compound 3 could be used for pharmacophore mapping. This approach helps identify key features responsible for biological activity, aiding in drug design .
- Compound 3’s synthesis pathway involved ethyl cyanoacetate, leading to various heterocyclic derivatives. These derivatives could have diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Dual Kinase Inhibition
Antitumor Activity
Neuroprotective Agents
Pharmacophore Mapping
Heterocyclic Derivatives
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target proteins likeBromodomain-containing protein 4 (BRD4) and 5-Lipoxygenase (5-LOX) . These proteins play crucial roles in gene transcription regulation and inflammatory responses, respectively .
Mode of Action
Based on the targets of similar compounds, it can be inferred that n-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds targeting brd4 and 5-lox are known to influence pathways related to gene transcription and inflammation, respectively . These effects could lead to downstream changes in cellular function and disease progression.
Pharmacokinetics
Similar compounds have been reported to have good pharmaceutical properties and excellent pharmacokinetic profiles . These properties include the ability to cross the blood-brain barrier , which can significantly impact the compound’s bioavailability and efficacy.
Result of Action
Based on the actions of similar compounds, it can be inferred that n-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might lead to changes in gene expression, inflammation, and other cellular processes .
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(11-8-12-18(16-11)6-3-7-20-12)15-14-9-4-1-2-5-10(9)17-21-14/h8H,1-7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQBNBUHPRFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.